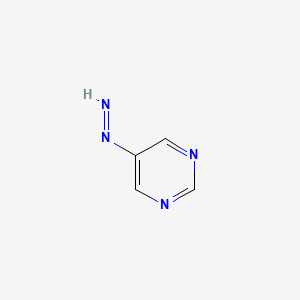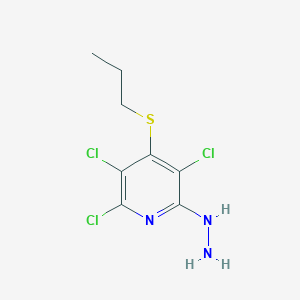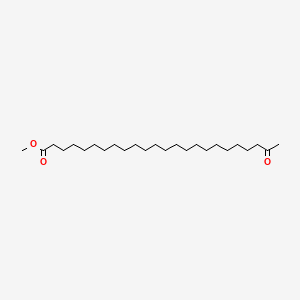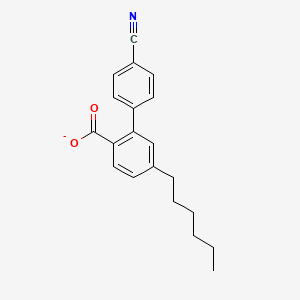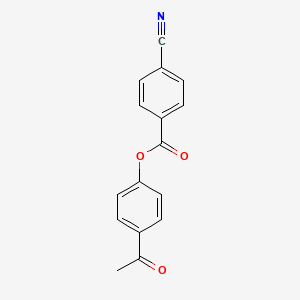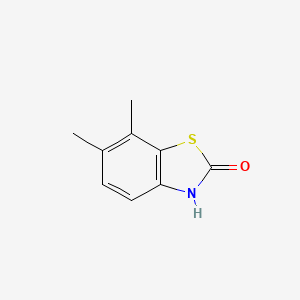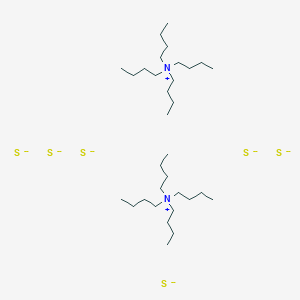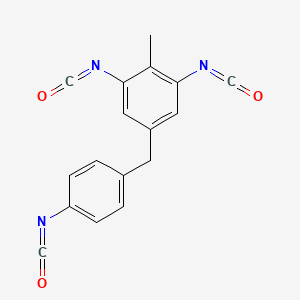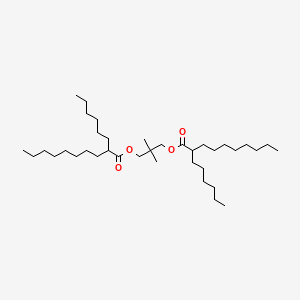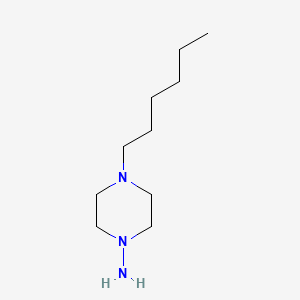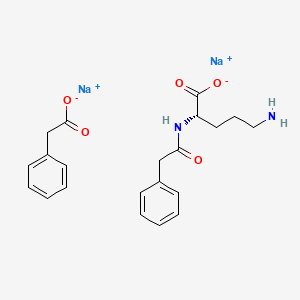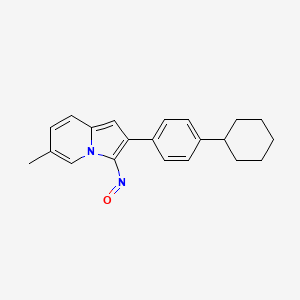
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a cyclohexylphenyl group and a nitroso group in its structure makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyclohexylphenyl group can enhance the compound’s binding affinity and specificity for certain receptors, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-(4-Cyclohexylphenyl)propanoic acid: Known for its anti-inflammatory properties.
2-(4-Cyclohexylphenyl)ethanol: Used in the synthesis of various pharmaceuticals.
2-(4-Cyclohexylphenyl)acetonitrile: A precursor for the synthesis of other complex molecules.
Uniqueness
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine stands out due to the presence of both a nitroso group and an indolizine ring in its structure. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
7770-52-7 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC名 |
2-(4-cyclohexylphenyl)-6-methyl-3-nitrosoindolizine |
InChI |
InChI=1S/C21H22N2O/c1-15-7-12-19-13-20(21(22-24)23(19)14-15)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3 |
InChIキー |
SOYWCJXWWUBRDP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=CC(=C2N=O)C3=CC=C(C=C3)C4CCCCC4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



